Borane, dibromomethoxy-
CAS No.: 29877-99-4
Cat. No.: VC18411277
Molecular Formula: CH3BBr2O
Molecular Weight: 201.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29877-99-4 |
|---|---|
| Molecular Formula | CH3BBr2O |
| Molecular Weight | 201.66 g/mol |
| IUPAC Name | dibromo(methoxy)borane |
| Standard InChI | InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3 |
| Standard InChI Key | IAVSIBHMDJUYDN-UHFFFAOYSA-N |
| Canonical SMILES | B(OC)(Br)Br |
Introduction
Structural and Electronic Properties of Borane Derivatives
Borane Coordination Chemistry
*Estimated based on analogous compounds .
The combination of bromine and methoxy groups would likely render dibromomethoxy-borane more stable than BH₃ but less stable than fully substituted boranes like B(OCH₃)₃. Its Lewis acidity could be intermediate between BBr₂H and BH₂OCH₃, making it a candidate for selective catalytic or stoichiometric reactions.
Synthetic Pathways and Reactivity
Plausible Synthesis Routes
While no direct synthesis of dibromomethoxy-borane is documented, its preparation might involve:
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Halogenation of Methoxyborane:
Reaction of methoxyborane (BH₂OCH₃) with bromine (Br₂) or a brominating agent like BBr₃:This route parallels the synthesis of BBr₃ from BH₃ and Br₂ .
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Methanolysis of Dibromoborane:
Controlled addition of methanol to BBr₂H:Similar alcoholysis reactions are common in borane chemistry .
Reactivity Patterns
Dibromomethoxy-borane would likely exhibit reactivity characteristic of both alkylboranes and haloboranes:
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Hydrolysis: Rapid reaction with water to form boric acid, HBr, and methanol:
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Lewis Acid Catalysis: The electron-deficient boron center could activate substrates like carbonyl compounds or epoxides, facilitating reactions such as hydroboration or ring-opening polymerization .
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Cross-Coupling Reactions: Potential use in Suzuki-Miyaura couplings if transmetallation occurs with palladium catalysts, though this would require stabilization of the borane moiety.
Challenges and Future Directions
The primary challenge in studying dibromomethoxy-borane lies in its presumed instability. Like BH₃, it may dimerize or decompose unless stabilized by adduct formation . Future research should explore:
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Stabilization Strategies: Use of stronger Lewis bases (e.g., N-heterocyclic carbenes) to isolate the compound .
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Spectroscopic Characterization: ¹¹B NMR and X-ray crystallography to confirm structure and bonding .
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Computational Studies: Density functional theory (DFT) calculations to predict reactivity and optimize synthesis.
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